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molecular formula C8H8ClFN2O B8793607 2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine

Cat. No. B8793607
M. Wt: 202.61 g/mol
InChI Key: XLQBGHCEOGXTKN-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

A mixture of 2-chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine (5.23 g, 25.81 mmol) in 3N HCl (100 mL) was stirred at rt for 6 h. Potassium hydroxide (50%) was added to give a cloudy mixture (pH was still less than 1) and extracted cloudy mixture with EtOAc. More potassium hydroxide (50%) was added and extracted with EtOAc. Again, more potassium hydroxide (50%) was added until pH=7 and extracted with EtOAc. The combined organic layer dried (MgSO4), filtered, concentrated and purified by CombiFlash (0 to 25% EtOAc/Hex) to give the desired product. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=2 Hz, 1H), 2.71 (2, 3H); 19F (376 MHz, CDCl3) δ −138.26.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]CC)=[CH2:9])[C:5]([F:13])=[CH:4][N:3]=1.[OH-].[K+]>Cl>[Cl:1][C:2]1[N:7]=[C:6]([C:8](=[O:10])[CH3:9])[C:5]([F:13])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(=C)OCC)F
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a cloudy mixture (pH
EXTRACTION
Type
EXTRACTION
Details
extracted cloudy mixture with EtOAc
ADDITION
Type
ADDITION
Details
More potassium hydroxide (50%) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
ADDITION
Type
ADDITION
Details
Again, more potassium hydroxide (50%) was added until pH=7
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash (0 to 25% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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